1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane
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Overview
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is a complex organic compound that features both an imidazole ring and an azepane ring The imidazole ring is known for its presence in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole and azepane rings can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The azepane ring provides structural flexibility, allowing the compound to adopt different conformations and interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Similar structure but with a different ring system.
(1,2-Dimethyl-1H-imidazol-4-yl)methylamine: Contains the imidazole ring but lacks the azepane ring.
Uniqueness
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Biological Activity
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₄S. Its structure includes an imidazole ring, a sulfonyl group, and an azepane moiety, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. The sulfonyl group enhances the compound's binding affinity to active sites on enzymes and receptors, potentially leading to inhibition or activation of specific pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways.
- Receptor Modulation: It may influence receptor activity through competitive or non-competitive binding mechanisms.
Case Studies
- Enzyme Interaction Studies
- A study investigated the interaction of this compound with various enzymes using surface plasmon resonance techniques. Results indicated a significant binding affinity to cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation.
- Cellular Assays
- In vitro cellular assays demonstrated that the compound could inhibit cell proliferation in cancer cell lines by inducing apoptosis. This was linked to the compound's ability to disrupt metabolic processes essential for cancer cell survival.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Nitrophenyl)sulfonylpiperidine | Contains a nitrophenyl group | Known for its enzyme inhibition properties |
4-Methylpiperidine | Lacks the sulfonamide functionality | Simpler structure with fewer interactions |
1-(Phenylsulfonyl)piperidine | Contains a phenyl group | Different electronic properties affecting reactivity |
The combination of imidazole and azepane functionalities in this compound enhances its potential for diverse biological interactions compared to similar compounds.
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes | [Source 1] |
Anticancer Activity | Induces apoptosis in cancer cell lines | [Source 2] |
Receptor Modulation | Influences receptor activity through binding interactions | [Source 3] |
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-18-17(13-19(14)2)23(21,22)20-11-7-6-10-16(12-20)15-8-4-3-5-9-15/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFQGFLUCKPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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